

Applications of 1,2-Dibenzoylbenzene in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibenzoylbenzene

Cat. No.: B074432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibenzoylbenzene, also known as benzil, is an organic compound with the formula $(C_6H_5CO)_2$. In polymer chemistry, it is primarily utilized as a photoinitiator for free-radical polymerization and in photocrosslinking processes. Its ability to generate radicals upon exposure to ultraviolet (UV) light makes it a valuable tool in the synthesis of a variety of polymeric materials. This document provides detailed application notes and experimental protocols for the use of **1,2-dibenzoylbenzene** in polymer chemistry.

Application Note 1: Photoinitiation of Free-Radical Polymerization

1,2-Dibenzoylbenzene is an effective photoinitiator for the polymerization of various vinyl monomers, such as styrenes and acrylates. Upon absorption of UV radiation, the benzil molecule is excited to a triplet state and can abstract a hydrogen atom from a suitable donor, generating initiating radicals.

Key Applications:

- Synthesis of Polystyrene and its Derivatives: Used to initiate the polymerization of styrene to produce polystyrene with controlled molecular weights.
- Production of Polyacrylates: Effective in the polymerization of acrylic monomers for use in adhesives, coatings, and other specialty applications.

Quantitative Data

The concentration of **1,2-dibenzoylbenzene** can influence the molecular weight and polymerization rate of the resulting polymer. While specific quantitative data for **1,2-dibenzoylbenzene** is not readily available in the public domain, the general trend observed with photoinitiators is that a higher initiator concentration leads to a higher polymerization rate but a lower average molecular weight, due to an increased number of initiation sites.

Initiator Concentration (mol%)	Polymerization Rate	Average Molecular Weight (Mw)
Low	Slower	Higher
High	Faster	Lower

Table 1: General Influence of Photoinitiator Concentration on Polymer Properties.

Experimental Protocol 1: Bulk Photopolymerization of Styrene using 1,2-Dibenzoylbenzene

This protocol describes the bulk polymerization of styrene initiated by **1,2-dibenzoylbenzene** under UV irradiation.

Materials:

- Styrene (inhibitor removed)
- **1,2-Dibenzoylbenzene** (recrystallized)
- Polymerization tube (quartz or borosilicate glass)
- UV lamp (e.g., medium-pressure mercury lamp)

- Nitrogen source
- Methanol
- Vacuum oven

Procedure:

- Preparation of Monomer Solution: In a clean, dry polymerization tube, dissolve the desired amount of **1,2-dibenzoylbenzene** (e.g., 0.1 to 1.0 mol% with respect to the monomer) in freshly purified styrene.
- Degassing: Subject the monomer-initiator mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
- Initiation: Place the sealed polymerization tube under a UV lamp at a controlled temperature. The irradiation time will depend on the desired conversion and the intensity of the UV source.
- Polymerization: Allow the polymerization to proceed for the predetermined time. The viscosity of the solution will increase as the polymer forms.
- Termination and Precipitation: Stop the reaction by turning off the UV lamp. Dissolve the resulting polymer in a suitable solvent (e.g., toluene) and precipitate it by pouring the solution into a non-solvent (e.g., methanol).
- Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Characterization: The resulting polystyrene can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).

Application Note 2: Photocrosslinking of Polymer Films

1,2-Dibenzoylbenzene can be used to induce crosslinking in pre-formed polymer films, enhancing their mechanical properties, thermal stability, and solvent resistance. In the presence of oxygen, irradiation of **1,2-dibenzoylbenzene** can lead to the formation of benzoyl peroxide, which then acts as a thermal or photoinitiator for crosslinking.[1][2]

Key Applications:

- Crosslinking of Polystyrene Films: To improve the mechanical and thermal properties of polystyrene films.[1]
- Negative Photoresists: In combination with other polymers, it can be used to create negative photoresists where the exposed areas become insoluble.[1]

Quantitative Data

The degree of crosslinking, often measured by gel content and swelling ratio, is dependent on the concentration of **1,2-dibenzoylbenzene** and the irradiation dose.

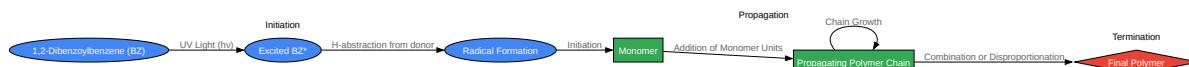
1,2-Dibenzoylbenzene (wt%)	UV Dose (J/cm ²)	Gel Content (%)	Swelling Ratio
1	5	Data not available	Data not available
5	5	Data not available	Data not available
1	10	Data not available	Data not available
5	10	Data not available	Data not available

Table 2: Effect of **1,2-Dibenzoylbenzene** Concentration and UV Dose on Crosslinking of Polystyrene (Illustrative). Specific quantitative data is not readily available in the public domain and would need to be determined experimentally.

Experimental Protocol 2: Photocrosslinking of a Polystyrene Film

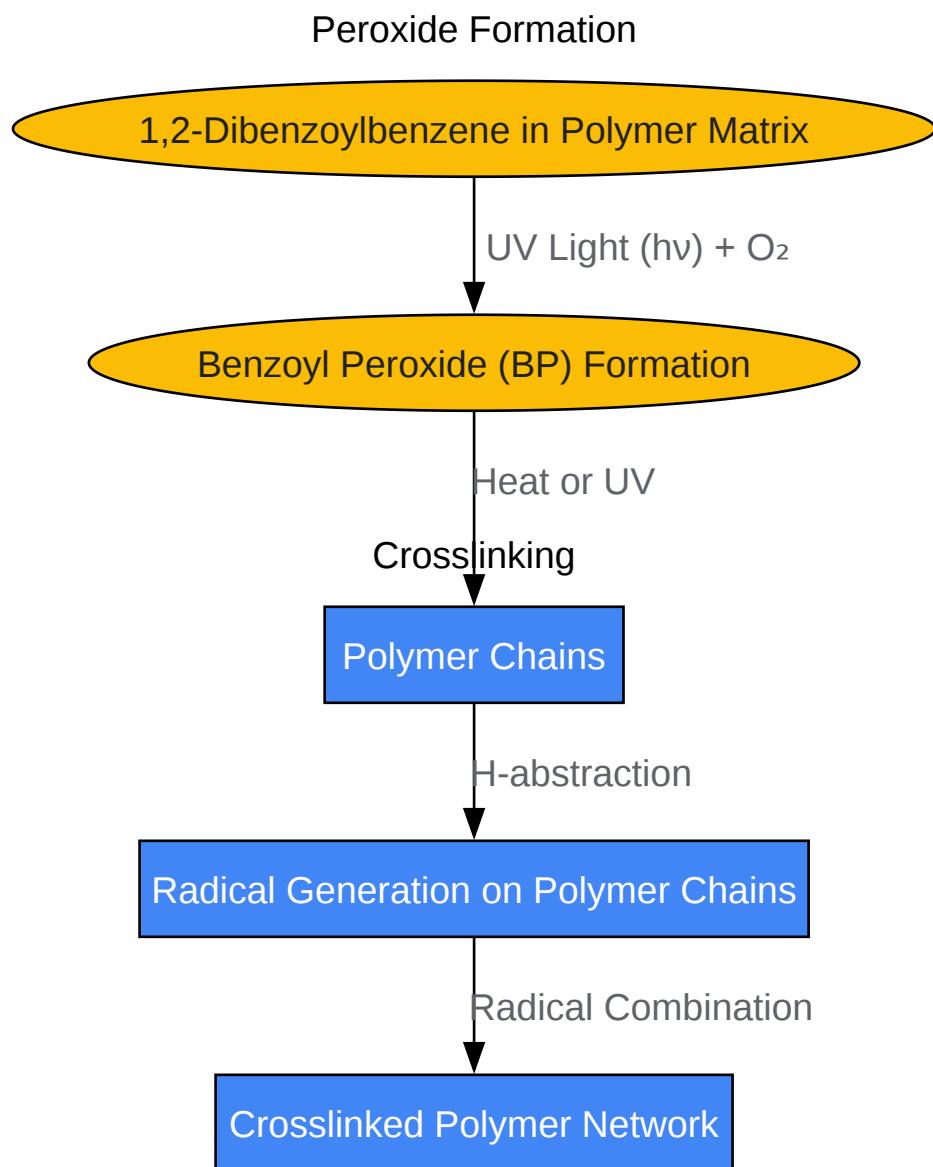
This protocol outlines the procedure for crosslinking a polystyrene film doped with **1,2-dibenzoylbenzene**.

Materials:


- Polystyrene (PS)
- **1,2-Dibenzoylbenzene (BZ)**
- Toluene or other suitable solvent for PS
- Spin coater
- UV lamp
- Soxhlet extraction apparatus
- Vacuum oven

Procedure:

- Preparation of Polymer Solution: Prepare a solution of polystyrene and **1,2-dibenzoylbenzene** in toluene. The concentration of PS will depend on the desired film thickness, and the concentration of BZ can be varied (e.g., 1-5 wt% relative to PS).
- Film Casting: Cast a thin film of the polymer solution onto a suitable substrate (e.g., glass slide or silicon wafer) using a spin coater.
- Drying: Dry the film in an oven at a temperature below the glass transition temperature of polystyrene to remove the solvent.
- UV Irradiation: Expose the polymer film to UV radiation. The irradiation dose can be controlled by varying the intensity of the lamp and the exposure time.


- Gel Content Determination: To quantify the degree of crosslinking, immerse the irradiated film in a good solvent for polystyrene (e.g., toluene) for an extended period (e.g., 24 hours) using a Soxhlet extractor. The insoluble portion (the gel) is then dried to a constant weight. The gel content is calculated as: Gel Content (%) = (Weight of dried gel / Initial weight of the film) x 100
- Swelling Ratio Measurement: The swelling ratio of the crosslinked network can be determined by measuring the weight of the swollen gel and the dried gel: Swelling Ratio = (Weight of swollen gel - Weight of dried gel) / Weight of dried gel

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Free-Radical Photopolymerization Initiated by **1,2-Dibenzoylbenzene**.

[Click to download full resolution via product page](#)

Caption: Mechanism of Photocrosslinking using **1,2-Dibenzoylbenzene** in the presence of Oxygen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Applications of 1,2-Dibenzoylbenzene in Polymer Chemistry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074432#applications-of-1-2-dibenzoylbenzene-in-polymer-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com